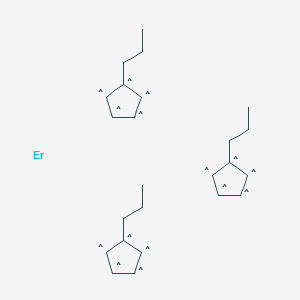
Tris(i-propylcyclopentadienyl)erbium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(i-propylcyclopentadienyl)erbium(III) is a metal-organic compound with the chemical formula Er(C5H4CH(CH3)2)3. It is known for its applications in various fields such as catalysis, optoelectronics, and magnetic materials. This compound is characterized by its unique structure, where erbium is coordinated with three i-propylcyclopentadienyl ligands .
准备方法
Synthetic Routes and Reaction Conditions
Tris(i-propylcyclopentadienyl)erbium(III) is typically synthesized by reacting tris(i-propylcyclopentadienyl)cesium with erbium bromide under an inert atmosphere. The reaction must be carried out under dry and oxygen-free conditions to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Tris(i-propylcyclopentadienyl)erbium(III) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the compound .
化学反应分析
Types of Reactions
Tris(i-propylcyclopentadienyl)erbium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: It can be reduced to form lower oxidation state compounds of erbium.
Substitution: The i-propylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands .
科学研究应用
Tris(i-propylcyclopentadienyl)erbium(III) has a wide range of applications in scientific research:
作用机制
The mechanism by which Tris(i-propylcyclopentadienyl)erbium(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application. For instance, in catalysis, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates .
相似化合物的比较
Similar Compounds
- Tris(cyclopentadienyl)erbium(III)
- Tris(methylcyclopentadienyl)erbium(III)
- Tris(ethylcyclopentadienyl)erbium(III)
Uniqueness
Tris(i-propylcyclopentadienyl)erbium(III) is unique due to the presence of i-propyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability compared to other similar compounds. This structural variation can lead to differences in catalytic activity and other properties .
属性
CAS 编号 |
130521-76-5 |
|---|---|
分子式 |
C24H33Er |
分子量 |
488.8 g/mol |
IUPAC 名称 |
erbium(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChI 键 |
VTNSPDGNTYHOFK-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Er] |
规范 SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















